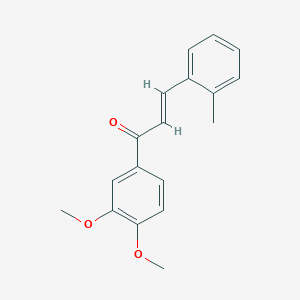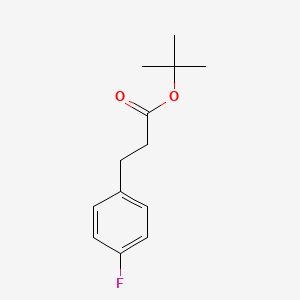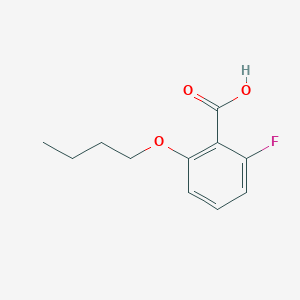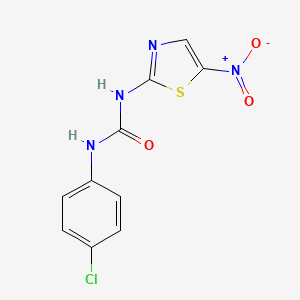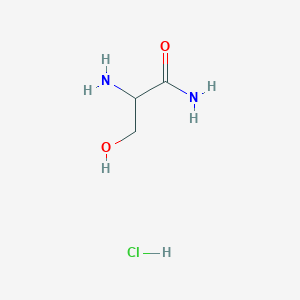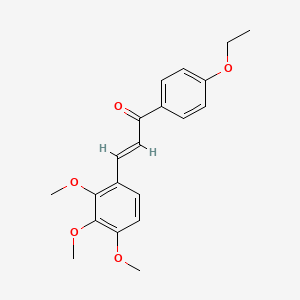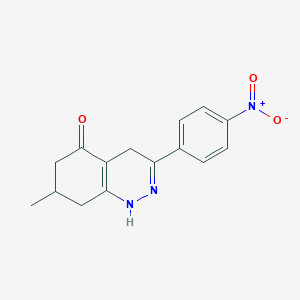
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a polycyclic aromatic hydrocarbon (PAH) compound that is commonly used in scientific research. This compound is a member of the cinnolinone family, which includes a variety of compounds with similar structures. It is a colorless solid that is soluble in water and is known for its stability and low toxicity. 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research, including in medicinal chemistry and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Aplicaciones Científicas De Investigación
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research. It has been used as a model compound to study the structure and reactivity of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones. It has also been used to study the metabolism of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones in the environment. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and cyclooxygenase.
Biochemical and Physiological Effects
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been shown to reduce the activity of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in water, making it easy to handle and use in experiments. A limitation is that it is not easily synthesized, meaning that it must be purchased from a chemical supplier. Additionally, it is a relatively toxic compound, meaning that it must be handled with caution in the laboratory.
Direcciones Futuras
There are a number of potential future directions for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be done to explore the potential of using this compound as a starting material in the synthesis of various pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as an environmental pollutant and to understand the mechanisms of its environmental degradation.
Métodos De Síntesis
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized using a variety of methods. One of the most common methods is to react 4-nitrophenol with 7-methyl-3-phenylcinnolin-5-one in an alkaline medium. This reaction results in the formation of the desired product, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. Other methods of synthesis include the reaction of 4-nitrophenol with 7-methylcinnolin-5-one in the presence of a base, such as sodium hydroxide, and the reaction of 4-nitrophenol with 7-methyl-3-phenylcinnolin-5-one in the presence of an acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
7-methyl-3-(4-nitrophenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-6-14-12(15(19)7-9)8-13(16-17-14)10-2-4-11(5-3-10)18(20)21/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACTNONNRPADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



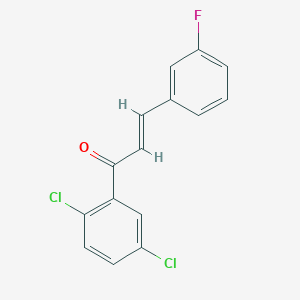
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
